molecular formula C8H17N B13343807 (S)-2-(tert-Butyl)pyrrolidine

(S)-2-(tert-Butyl)pyrrolidine

Cat. No.: B13343807
M. Wt: 127.23 g/mol
InChI Key: IQJZUYFOSMJZSV-ZETCQYMHSA-N
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Description

(S)-2-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a tert-butyl group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. Another approach involves the use of chiral auxiliaries in the synthesis process to achieve the desired enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the pyrrolidine ring.

    Substitution: The tert-butyl group and other substituents on the pyrrolidine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of substituted pyrrolidine compounds.

Scientific Research Applications

(S)-2-(tert-Butyl)pyrrolidine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, often through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s chiral nature allows it to interact selectively with enantioselective proteins, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine

Uniqueness

(S)-2-(tert-Butyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features differentiate it from other pyrrolidine derivatives and influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(2S)-2-tert-butylpyrrolidine

InChI

InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

IQJZUYFOSMJZSV-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCCN1

Canonical SMILES

CC(C)(C)C1CCCN1

Origin of Product

United States

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